(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Final Assembly: The final step involves the coupling of the pyrrole, cyclohexyl, and oxadiazole moieties under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-triazol-5-yl)methanamine: Similar structure but with a triazole ring instead of an oxadiazole ring.
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-thiadiazol-5-yl)methanamine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C13H18N4O |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
[3-(1-pyrrol-1-ylcyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C13H18N4O/c14-10-11-15-12(16-18-11)13(6-2-1-3-7-13)17-8-4-5-9-17/h4-5,8-9H,1-3,6-7,10,14H2 |
InChI Key |
HSFJLNJUURKWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NOC(=N2)CN)N3C=CC=C3 |
Origin of Product |
United States |
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